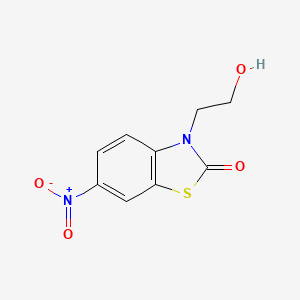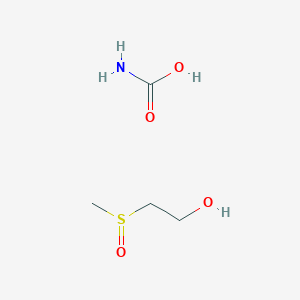
Carbamic acid;2-methylsulfinylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid;2-methylsulfinylethanol is a chemical compound with the molecular formula C3H9NO3S It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid;2-methylsulfinylethanol can be synthesized through several methods. One common approach involves the reaction of 2-methylsulfinylethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid;2-methylsulfinylethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbamic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the sulfinyl group, which can undergo nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: A simpler analog with similar reactivity but lacking the sulfinyl group.
Methyl carbamate: Contains a methyl group instead of the 2-methylsulfinylethanol moiety.
Ethyl carbamate: Similar structure but with an ethyl group.
Uniqueness
Carbamic acid;2-methylsulfinylethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Propiedades
Número CAS |
114522-57-5 |
|---|---|
Fórmula molecular |
C4H11NO4S |
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
carbamic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.CH3NO2/c1-6(5)3-2-4;2-1(3)4/h4H,2-3H2,1H3;2H2,(H,3,4) |
Clave InChI |
RDRGHYOYGCSORV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCO.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
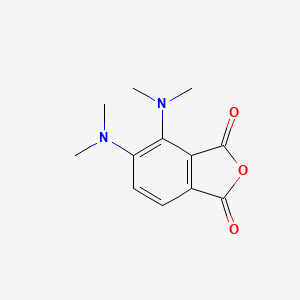
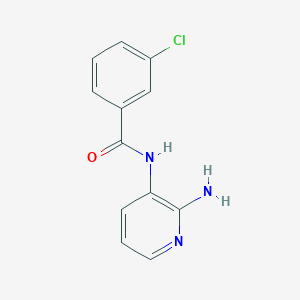
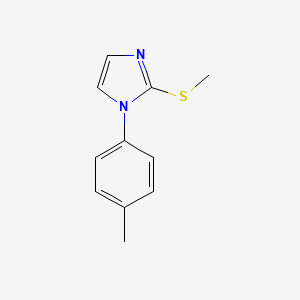
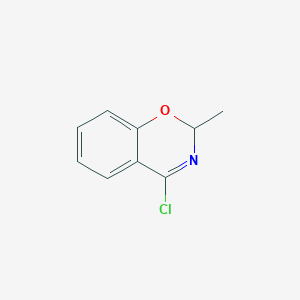
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
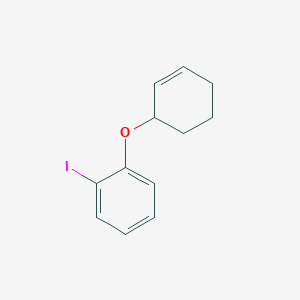

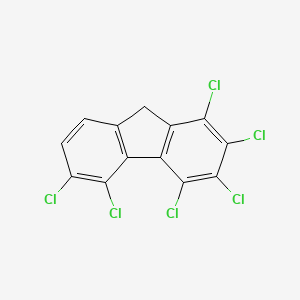

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
